molecular formula C25H19N3O2 B2584081 2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one CAS No. 1359479-96-1

2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2584081
CAS No.: 1359479-96-1
M. Wt: 393.446
InChI Key: VMDDZEXMJZVNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a synthetic small molecule featuring a hybrid architecture that integrates a planar 1,2-dihydroisoquinolin-1-one core with a 1,2,4-oxadiazole ring. This structure combines electron-rich and electron-deficient characteristics, which are valuable for probing bimolecular interactions. The 3,4-dimethylphenyl substituent enhances lipophilicity and influences steric selectivity, while the phenyl group on the oxadiazole ring contributes to the compound's overall dipole moment and metabolic stability. This compound is supplied for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic use. Preliminary research on closely related structural analogs indicates significant potential in several research areas. In oncology, such compounds have demonstrated antiproliferative activity in screening assays against human tumor cell lines, with studies suggesting mechanisms that may include topoisomerase II inhibition and DNA intercalation. In infectious disease research, analogs have shown promising in vitro potency against a range of drug-resistant bacterial pathogens, including MRSA. The 1,2,4-oxadiazole moiety is a known bioisostere for ester and amide functional groups, often conferring improved metabolic stability and making it a valuable scaffold in medicinal chemistry and drug discovery programs. Researchers are exploring this compound and its analogs for their potential as tools in biochemical and pharmacological studies.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-12-13-19(14-17(16)2)28-15-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDDZEXMJZVNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Dimethylphenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions to introduce the dimethylphenyl group onto the isoquinoline core.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core or the phenyl rings.

    Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the isoquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The oxadiazole ring is known to interact with metal ions, which could be a part of its mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Core Heterocycle Variations
  • Benzo[d]imidazol-2-one Derivatives (): Compounds such as 4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) share the 1,2,4-oxadiazole moiety but feature a benzoimidazolone core instead of dihydroisoquinolinone. The benzoimidazolone core is less rigid, which may reduce target selectivity compared to the dihydroisoquinolinone system .
Substituent Effects
  • 3-Phenyl-1,2,4-Oxadiazole Group : This group is a common feature in multiple compounds (e.g., ST-1426 in and compound 15a in ). Its electron-withdrawing nature enhances metabolic stability and may improve binding to enzymes or receptors requiring π-π stacking interactions .
  • Aryl Substituents : The 3,4-dimethylphenyl group in the target compound contrasts with electron-deficient groups (e.g., 4-chlorophenethyl in compound 46 or trifluoromethyl-biphenyl in compound 47). These substitutions influence lipophilicity (LogP) and bioavailability; the dimethyl group may offer a balance between solubility and membrane penetration .
Antimicrobial Potential
  • Antibacterial Activity: Compounds with 3-aryl-1,2,4-oxadiazole substituents, such as 2-(3-m-toluyl-1,2,4-oxadiazol-5-yl)-3,4-(methylenedioxy)-cinnamyl (), exhibit potent activity against S. aureus (4× more active than metronidazole). The target compound’s dihydroisoquinolinone core may enhance Gram-positive bacterial targeting due to increased rigidity and planar aromatic surface area .
  • The dimethylphenyl group could modulate activity against fungal cytochrome P450 enzymes .
Receptor Binding and Selectivity
  • TRPA1/TRPV1 Antagonism (): Compounds like 46–51 are dual TRPA1/TRPV1 antagonists. The target compound’s dihydroisoquinolinone core may favor TRPV1 selectivity due to its structural similarity to capsazepine analogs .
  • S1P1 Receptor Targeting (): ST-1426 (276) incorporates an acrylamide-linked oxadiazole for covalent S1P1 receptor labeling. The target compound’s lack of a reactive acrylamide group suggests non-covalent binding, which may reduce off-target effects .

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O
  • Molecular Weight : 342.38 g/mol
  • The compound features a dihydroisoquinolinone core substituted with a dimethylphenyl group and an oxadiazole moiety, which are known to influence its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of 1,2-dihydroisoquinolinones exhibited significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (μM)Mechanism of Action
EU-10.3Inhibition of MDM2 and XIAP
NB16430.5Induction of apoptosis
SHEP10.8Disruption of cell cycle progression

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Oxidative stress plays a crucial role in cancer progression and other diseases. The ability of this compound to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Table 2: Antioxidant Activity Results

Concentration (μg/mL)% Inhibition
1045
5070
10085

The proposed mechanisms through which the compound exerts its biological effects include:

  • MDM2 Inhibition : It disrupts the interaction between MDM2 and p53, leading to the activation of p53-dependent pathways that promote apoptosis in cancer cells.
  • Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative damage in cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.

Study on MDM2 Inhibition

A notable study investigated the effects of the compound on MDM2 activity in cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in MDM2 levels and subsequent activation of p53, which is crucial for tumor suppression.

Pharmacokinetics and Toxicology

In vivo studies have suggested that while the compound exhibits potent anticancer activity, it also requires careful evaluation for toxicity. Preliminary results indicate that it is well-tolerated at therapeutic doses but may exhibit cytotoxicity at higher concentrations.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized?

Methodology :

  • Stepwise Synthesis : Begin with commercially available 3,4-dimethylbenzaldehyde and phenylacetylene to construct the isoquinolinone core via cyclization. The oxadiazole moiety is introduced through a [3+2] cycloaddition between nitrile oxides and amidoximes .
  • Optimization : Use continuous flow synthesis to improve reaction efficiency and reduce side products. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for high yields (>70%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Q2. How should researchers characterize this compound’s structural and electronic properties?

Methodology :

  • Spectroscopic Analysis :
    • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole C=O at ~165 ppm) .
    • IR : Detect key functional groups (C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C25H19N3O2; calc. 393.14) .
  • X-ray Crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding between the oxadiazole and isoquinolinone moieties .

Advanced Research Questions

Q. Q3. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with cysteine residues in enzymes .
  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The dimethylphenyl group shows hydrophobic interactions in the ATP-binding pocket .
  • MD Simulations : Simulate solvation dynamics in aqueous/PBS buffers to assess stability under physiological conditions .

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodology :

  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
    • Validate purity via HPLC before testing (≥95% purity required) .
  • Mechanistic Studies :
    • Perform ROS detection assays to differentiate apoptosis (caspase-3 activation) vs. necrosis (LDH release) .
    • Compare results with structural analogs (e.g., 3,5-dimethoxy variants) to identify SAR trends .

Q. Table 1. Reported Biological Activities

ActivityTargetIC50/MICMechanismReference
AnticancerMCF-72 µMApoptosis induction
AntimicrobialS. aureus5 µg/mLCell wall disruption
AnticancerPC33 µMCell cycle arrest (G2/M)

Q. Q5. What experimental designs are recommended for studying environmental fate or metabolic pathways?

Methodology :

  • Environmental Persistence :
    • Use OECD 307 guidelines to assess soil biodegradation. Monitor half-life (t½) via LC-MS/MS under varying pH/temperature .
  • Metabolic Profiling :
    • Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Phase I metabolites (e.g., hydroxylation at C-4) are likely .
  • Ecotoxicity :
    • Conduct Daphnia magna assays (OECD 202) to determine EC50 for aquatic toxicity .

Q. Q6. How can researchers design derivatives to enhance selectivity for specific biological targets?

Methodology :

  • SAR Exploration :
    • Substitute the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -Cl) to improve kinase inhibition .
    • Modify the oxadiazole ring to a thiadiazole to alter redox properties .
  • In Silico Screening :
    • Use Schrödinger’s Glide to virtually screen derivatives against CYP450 isoforms to reduce off-target effects .

Data Contradiction Analysis

Q. Q7. How should discrepancies in melting points or spectral data be addressed?

Methodology :

  • Reproducibility Checks :
    • Verify synthetic protocols (e.g., reflux time, solvent purity). For example, extended reaction times may lead to decomposition, altering melting points .
    • Cross-validate NMR data with computational predictions (e.g., ACD/Labs) .
  • Crystallization Conditions : Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to isolate polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.